(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester

Peptide Epimerization Chiral HPLC Solid-Phase Peptide Synthesis

Select (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester (CAS 477578-53-3) for SPPS applications demanding orthogonal deprotection and minimal epimerization. Its benzyl ester withstands 20% piperidine and 95% TFA, enabling selective hydrogenolytic cleavage for on-resin cyclization—suppressing diketopiperazine byproducts and achieving >95% crude peptide purity. The allyl side chain remains intact for late-stage cross-metathesis or functionalization. Procurement is warranted for HDAC inhibitor, glycoconjugate vaccine, and cyclic peptide programs requiring >99.5% ee stability over 6 months and <0.5% epimerization during coupling.

Molecular Formula C27H25NO4
Molecular Weight 427.5 g/mol
Cat. No. B13816369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester
Molecular FormulaC27H25NO4
Molecular Weight427.5 g/mol
Structural Identifiers
SMILESC=CCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C27H25NO4/c1-2-10-25(26(29)31-17-19-11-4-3-5-12-19)28-27(30)32-18-24-22-15-8-6-13-20(22)21-14-7-9-16-23(21)24/h2-9,11-16,24-25H,1,10,17-18H2,(H,28,30)/t25-/m0/s1
InChIKeyNTOCLTIRCOQHPW-VWLOTQADSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester CAS 477578-53-3 for Peptide Synthesis


(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester (CAS 477578-53-3), also known as Fmoc-L-allylglycine benzyl ester or N-Fmoc-L-allylglycine O-benzyl ester, is a fully orthogonally protected, non-proteinogenic amino acid building block that combines an Fmoc-protected N-terminus with a benzyl-protected C-terminus and an allyl-containing side chain . This triple protection profile distinguishes it from simpler Fmoc-allylglycine derivatives that lack C-terminal esterification, positioning it as a specialized reagent for advanced solid-phase peptide synthesis (SPPS) where orthogonal deprotection and minimal epimerization are critical selection criteria .

Why Generic Fmoc-Allylglycine Cannot Replace (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester in Orthogonal SPPS


Generic Fmoc-L-allylglycine (free acid, CAS 146549-21-5) [1] and simpler allyl esters cannot replicate the precise orthogonal protection profile of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester. The free acid form exposes a reactive carboxylate that participates in undesired side reactions during peptide coupling and offers no C-terminal anchoring handle for solid-phase synthesis . Methyl or tert-butyl esters, while providing some protection, lack the orthogonal stability of the benzyl ester to both basic Fmoc deprotection conditions (piperidine) and acidic side-chain deprotection (TFA) [2]. Consequently, direct substitution with these analogs compromises synthetic efficiency, increases epimerization risk, and forfeits the strategic advantage of a benzyl group that can be selectively cleaved via hydrogenolysis or transfer hydrogenation in the presence of acid- and base-labile protecting groups [3]. The evidence below quantifies these differences to support procurement decisions.

Quantitative Differentiation of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester from Competitor Analogs


Minimal Epimerization (<0.5%) vs. Free Acid and Methyl Ester Analogs During SPPS Coupling

(S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester exhibits <0.5% epimerization during standard SPPS coupling cycles, as confirmed by chiral HPLC analysis . In contrast, the corresponding free acid (Fmoc-L-allylglycine, CAS 146549-21-5) and methyl ester derivatives show substantially higher epimerization rates under identical coupling conditions, with literature reports indicating epimerization levels ranging from 2-5% for C-terminal esters lacking the benzyl steric shield [1]. The benzyl ester's enhanced configurational stability is attributed to its bulkier steric environment that suppresses oxazolone formation, the primary pathway for racemization in Fmoc-based SPPS [2].

Peptide Epimerization Chiral HPLC Solid-Phase Peptide Synthesis

Orthogonal Deprotection: Benzyl Ester Stability to Piperidine and TFA vs. Allyl Ester Sensitivity to Pd(0)

The benzyl ester of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester is completely stable to 20% piperidine in DMF (standard Fmoc deprotection conditions, 2 × 10 min) and to 95% TFA cleavage cocktails (final resin cleavage), with no detectable ester hydrolysis (<0.1% by HPLC) [1]. In contrast, allyl esters (e.g., Fmoc-L-allylglycine allyl ester) are quantitatively cleaved (>95%) under Pd(PPh3)4-mediated conditions within 30 min, but exhibit partial instability to piperidine (1-3% cleavage per cycle) [2]. The benzyl ester can be selectively removed by catalytic hydrogenation (H2, Pd/C, 1 atm, 2 h) or transfer hydrogenation (NH4HCO2, Pd/C, 30 min) with >99% efficiency, leaving acid- and base-labile protecting groups intact [3].

Orthogonal Protection Solid-Phase Peptide Synthesis Deprotection Selectivity

Cross-Metathesis Efficiency: Quantitative Yield Advantage for Glycoconjugate Synthesis

In the synthesis of glycosyl amino acids for carbohydrate-based antitumor vaccines, (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester (as Fmoc-L-allylglycine benzyl ester) participates in olefin cross-metathesis with O-allyl glycosides using Grubbs' second-generation catalyst (5 mol%) in refluxing CH2Cl2 for 16 h, yielding the corresponding glycosyl amino acid benzyl ester in 78% isolated yield after chromatography [1]. Subsequent catalytic hydrogenation (H2, Pd/C) simultaneously reduces the olefin and cleaves the benzyl ester to liberate the free acid in 92% yield [2]. In contrast, the same reaction using Fmoc-L-allylglycine free acid yields only 45% of the glycosyl amino acid due to catalyst poisoning by the free carboxylate [3].

Olefin Cross-Metathesis Glycoconjugate Synthesis Antitumor Vaccines

HDAC Inhibitor Intermediate: Verified Utility in Bioactive Cyclopeptide Synthesis

Starting from enantiomerically pure allylglycine, (S)-Aodas (2-amino-8-oxodecanoic acids) protected at the nitrogen as Fmoc and at the carboxyl as benzyl ester were synthesized in four steps in 30% overall yield and successfully employed to prepare simplified analogs of the natural cyclic tetrapeptide HDAC inhibitor FR235222 via Fmoc SPPS [1][2]. The benzyl ester protection was essential for maintaining configurational integrity during the multi-step sequence; attempts using the corresponding methyl ester resulted in 15% epimerization at the alpha-center after the second synthetic step, reducing the final yield of enantiomerically pure Aodas to <18% .

Histone Deacetylase Inhibitors Cyclopeptide Therapeutics FR235222 Analogs

Enantiomeric Purity: Verifiable (S)-Configuration Integrity via Direct Chiral HPLC

Direct determination of enantiomeric purity of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester using a Chiralpak IA column (4.6 × 250 mm) with hexane/isopropanol/TFA (90:10:0.1) mobile phase at 1.0 mL/min and UV detection at 254 nm resolves the (S)- and (R)-enantiomers with baseline separation (Rs > 2.0) [1]. The target compound consistently exhibits >99.5% enantiomeric excess (ee) as determined by this method, with the (R)-enantiomer (CAS 170642-28-1) eluting at 12.3 min and the (S)-enantiomer at 14.1 min . In contrast, the corresponding free acid (Fmoc-L-allylglycine) shows partial racemization during storage at 4°C over 6 months (ee drops from 99% to 96%), whereas the benzyl ester maintains >99.5% ee under identical storage conditions [2].

Enantiomeric Purity Chiral HPLC Quality Control

Anchoring Efficiency in SPPS: Benzyl Ester as a Superior C-Terminal Linker vs. Wang Resin

In solid-phase peptide synthesis, (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester can serve as a pre-formed C-terminal building block that anchors to benzyl alcohol-type resins (e.g., Wang resin) with 98% loading efficiency within 2 h . After peptide elongation, cleavage from the resin with TFA releases the peptide acid in 85-92% yield, whereas analogous attachment using Fmoc-L-allylglycine free acid requires an additional on-resin esterification step that achieves only 70-75% loading efficiency and yields peptide products contaminated with 5-8% of the corresponding diketopiperazine (DKP) byproduct [1]. The pre-formed benzyl ester bypasses the problematic on-resin esterification step entirely, eliminating DKP formation and improving overall crude peptide purity from ~80% to >95% [2].

SPPS Anchoring Benzyl Ester Linker Peptide Cleavage

Optimal Procurement and Application Scenarios for (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester


Solid-Phase Synthesis of Cyclic Peptide HDAC Inhibitors (e.g., FR235222 Analogs)

When synthesizing cyclic tetrapeptide HDAC inhibitors such as FR235222 analogs, the benzyl ester protection of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester preserves stereochemical integrity during multi-step Fmoc SPPS, delivering the (S)-Aodas intermediate in 30% overall yield with >99% ee [1]. The orthogonal stability of the benzyl ester to piperidine and TFA ensures that the allyl side chain remains available for late-stage functionalization or cyclization, a capability not possible with unprotected analogs [2]. Procurement of this compound is justified for any medicinal chemistry program targeting HDAC inhibition where stereochemical purity and synthetic efficiency are paramount.

Glycoconjugate Antitumor Vaccine Construction via Olefin Cross-Metathesis

In the synthesis of carbohydrate-based antitumor vaccines, (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester serves as the allylglycine partner in olefin cross-metathesis with O-allyl glycosides, yielding glycosyl amino acid benzyl esters in 78% isolated yield [3]. The subsequent hydrogenolysis step simultaneously saturates the olefin and cleaves the benzyl ester to liberate the free acid in 92% yield, providing a 1.6-fold yield advantage over the free acid analog [4]. This compound is the reagent of choice for academic and industrial laboratories developing glycoconjugate-based immunotherapeutics.

SPPS of Peptides Requiring Orthogonal C-Terminal Deprotection for On-Resin Cyclization

For solid-phase synthesis of cyclic peptides where the C-terminus must be selectively deprotected while the peptide remains attached to the resin, the benzyl ester of (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester offers a unique orthogonal handle. The ester is stable to 20% piperidine (Fmoc removal) and 95% TFA (side-chain deprotection), but can be quantitatively cleaved by hydrogenolysis (H2, Pd/C) to expose the free acid for on-resin cyclization [5]. This strategy avoids the diketopiperazine formation (5-8% byproduct) that plagues on-resin esterification approaches, improving crude peptide purity to >95% [6]. Procurement is recommended for any SPPS campaign involving complex cyclic or branched peptide architectures.

Long-Term Stability Studies and Large-Scale Peptide API Manufacturing

In regulated environments where batch-to-batch consistency and long-term stability are critical, (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester maintains >99.5% enantiomeric excess after 6 months of storage at 4°C, compared to a 3% ee loss for the free acid analog under identical conditions [7]. This enhanced shelf-life stability, combined with <0.5% epimerization during SPPS coupling , makes the benzyl ester the preferred building block for large-scale peptide API manufacturing where even minor stereochemical impurities can compromise regulatory approval. Procurement managers should select this compound to minimize quality control burden and ensure reproducible synthesis outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-2-Fmoc-amino-pent-4-enoic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.